1-Phenylhepta-2,4-diene-1,6-dione
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Overview
Description
1-Phenylhepta-2,4-diene-1,6-dione is an organic compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.233 g/mol . This compound is characterized by its conjugated diene structure, which consists of two double bonds separated by a single bond, and a phenyl group attached to the first carbon atom. The presence of the conjugated diene system imparts unique chemical properties to the compound, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Phenylhepta-2,4-diene-1,6-dione can be achieved through various synthetic routes. One common method involves the acid-catalyzed cyclization of 1,6-dioxo-2,4-dienes. For example, the reaction of 1,6-dioxo-2,4-dienes with catalytic amounts of p-toluenesulfonic acid in dichloromethane yields a mixture of isomeric furfuryl ketones . Another method involves the treatment of this compound with a methanolic solution of potassium hydroxide, resulting in the formation of phenacylfuran
Chemical Reactions Analysis
1-Phenylhepta-2,4-diene-1,6-dione undergoes a variety of chemical reactions due to its conjugated diene structure. Some of the common reactions include:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diene system into a saturated compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for achieving this transformation.
Electrophilic Addition: The conjugated diene system is susceptible to electrophilic addition reactions.
Cyclization: Acid-catalyzed cyclization reactions can convert the diene into cyclic compounds, such as furfuryl ketones.
Scientific Research Applications
1-Phenylhepta-2,4-diene-1,6-dione has several scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound’s ability to undergo various chemical transformations makes it a potential candidate for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenylhepta-2,4-diene-1,6-dione is primarily based on its ability to participate in electrophilic addition reactions. The conjugated diene system allows for the formation of resonance-stabilized carbocation intermediates during these reactions . These intermediates can then react with various nucleophiles to form addition products. The specific molecular targets and pathways involved in the compound’s biological activity are not well-characterized, but its chemical reactivity suggests potential interactions with biological macromolecules.
Comparison with Similar Compounds
1-Phenylhepta-2,4-diene-1,6-dione can be compared to other conjugated dienes and related compounds, such as:
1,3-Butadiene: A simple conjugated diene with industrial significance in the production of synthetic rubber.
2,4-Hexadiene: Another conjugated diene with similar reactivity but a different carbon chain length.
Furfuryl Ketones: Compounds with a furan ring and carbonyl group, which can undergo similar cyclization and addition reactions.
The uniqueness of this compound lies in its phenyl-substituted diene structure, which imparts distinct chemical properties and reactivity compared to other conjugated dienes.
Properties
CAS No. |
217442-67-6 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-phenylhepta-2,4-diene-1,6-dione |
InChI |
InChI=1S/C13H12O2/c1-11(14)7-5-6-10-13(15)12-8-3-2-4-9-12/h2-10H,1H3 |
InChI Key |
IQAAOWNKNYKFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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